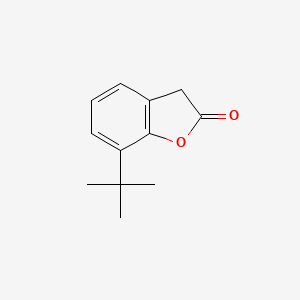

7-tert-Butyl-2(3H)-benzofuranone

Description

Significance of Benzofuranone Frameworks in Chemical Sciences

The benzofuranone core is a privileged scaffold in chemical sciences, primarily due to its prevalence in a vast number of biologically active natural and synthetic compounds. bohrium.comnih.gov These structures are recognized for their wide array of pharmacological activities, which has made them attractive targets for drug discovery and development. bgu.ac.ilnih.govrsc.org

Research has demonstrated that benzofuranone derivatives exhibit a broad spectrum of biological effects, including anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. bohrium.comnih.gov Their versatility also extends to their roles as enzyme inhibitors and receptor agonists or antagonists. bohrium.com The dihydrobenzofuran scaffold, in particular, is a crucial precursor in the construction of more complex organic frameworks, highlighting its fundamental importance in synthetic chemistry. researchgate.netresearchgate.net The continuous discovery of new biological activities and synthetic methodologies ensures that the benzofuranone framework remains a focal point of medicinal chemistry research. nih.govuq.edu.au

Table 1: Reported Biological Activities of Benzofuranone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Active against various bacteria and fungi. Some derivatives show potent effects against strains like Escherichia coli and Staphylococcus aureus. | bohrium.comnih.gov |

| Anticancer | Certain derivatives exhibit significant growth inhibitory activity against various cancer cell lines and can serve as scaffolds for new anticancer agents. | bohrium.comnih.gov |

| Antioxidant | Many benzofuranones can scavenge free radicals and reduce oxidative stress, a key factor in numerous diseases. | bohrium.commdpi.comnih.gov |

| Anti-inflammatory | The scaffold is found in compounds that can act as non-steroidal anti-inflammatory agents. | bohrium.com |

| Antiviral | Novel macrocyclic benzofuran (B130515) compounds have shown activity against viruses like the hepatitis C virus. | nih.govrsc.org |

| Enzyme Inhibition | Derivatives have been shown to inhibit enzymes such as tyrosinase and thrombin. | bohrium.comnih.gov |

Historical Context of 7-tert-Butyl-2(3H)-benzofuranone Research

The study of benzofuranones dates back to the early explorations of heterocyclic chemistry. The development of synthetic methods to construct the core benzofuranone ring system has been a long-standing area of research. asianinstituteofresearch.org Early methods often involved cyclization reactions of substituted phenols. ontosight.ai

Over the decades, research has shifted towards creating more complex and functionally diverse derivatives. The introduction of substituents like tert-butyl groups at specific positions, such as in this compound and its isomers like 5,7-di-tert-butyl-benzofuranones, was a strategic development. ontosight.aiontosight.ai These bulky groups provide steric hindrance, which can enhance the stability of the molecule and modulate its interaction with biological targets. ontosight.ai The synthesis of such substituted analogs has been advanced by the development of sophisticated catalytic systems, including palladium- and copper-catalyzed cross-coupling and cyclization reactions, which allow for precise and regioselective construction. oregonstate.eduorganic-chemistry.org For instance, methods have been developed for the synthesis of 5,7-di-tert-butyl-3-aryl-benzofuranones, which are structurally related to the title compound. ontosight.ai

Current Research Frontiers for this compound and its Analogues

Contemporary research on this compound and its analogues is focused on two main fronts: the innovation of synthetic methodologies and the exploration of novel applications based on their chemical properties.

Chemists are continuously developing more efficient and sustainable pathways to synthesize these molecules. Recent advancements include domino reactions, such as the Friedel-Crafts/lactonization sequence, and the use of photocatalysis to forge the benzofuranone core under mild conditions. researchgate.netnih.gov These modern methods offer advantages in terms of yield, selectivity, and environmental impact over traditional synthetic routes.

A significant area of current investigation is the antioxidant potential of substituted benzofuranones. nih.gov Oxidative stress is implicated in a range of neurodegenerative conditions, and compounds that can mitigate this are of high interest. mdpi.com Studies on related 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown that they can effectively reduce intracellular reactive oxygen species (ROS) in cellular models of neurodegeneration. mdpi.com The ability of the benzofuranone scaffold to donate a hydrogen atom is a key aspect of its antioxidant activity. researchgate.net Research into analogues, such as those incorporating chalcogens like selenium and tellurium in the dihydrobenzofuran ring, aims to enhance these antioxidant properties further. nih.gov

Table 2: Selected Modern Synthetic Approaches to Benzofuranone Scaffolds

| Method | Catalysts/Reagents | Description | References |

|---|---|---|---|

| Domino Friedel-Crafts/Lactonization | Lewis Acids (e.g., AlCl₃) | A one-pot reaction sequence to form 3,3-disubstituted-3H-benzofuran-2-ones from phenols and electrophilic counterparts. | nih.gov |

| Diels-Alder Based Cascade | Lewis Acids (e.g., AlCl₃), Protic Acids (e.g., TFA) | Reaction of 3-hydroxy-2-pyrones with nitroalkenes to regioselectively prepare substituted benzofuranones. | oregonstate.edu |

| Intramolecular Cyclization | Palladium or Copper Catalysts | Transition metal-catalyzed cyclization of appropriately substituted precursors, such as o-alkynylphenols or o-hydroxystilbenes. | researchgate.netorganic-chemistry.org |

| Oxidative Cyclization | Hypervalent Iodine Reagents | Metal-free cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofuran derivatives, which can be related to benzofuranones. | organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

7-tert-butyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)9-6-4-5-8-7-10(13)14-11(8)9/h4-6H,7H2,1-3H3 |

InChI Key |

DAVVNSJVINLJDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Tert Butyl 2 3h Benzofuranone and Derivatives

Classical and Conventional Approaches for Benzofuranone Core Construction

Condensation Reactions with Appropriate Precursors

Condensation reactions represent a fundamental approach to the synthesis of the benzofuranone core. These reactions typically involve the formation of a key bond through the elimination of a small molecule, such as water. A notable example is the Brønsted-acid-promoted condensation reaction between phenols and nitrovinyl-substituted indoles, which furnishes benzofuran (B130515) derivatives in high yields. frontiersin.org In this method, methanesulfonic acid (MsOH) facilitates the reaction at elevated temperatures. frontiersin.org

While direct synthesis of 7-tert-butyl-2(3H)-benzofuranone via this specific condensation is not explicitly detailed, the methodology's success with substituted phenols suggests its potential applicability. The reaction of a suitably substituted phenol (B47542), such as 2,4-di-tert-butylphenol (B135424), with an appropriate precursor under acidic conditions could theoretically yield the desired benzofuranone framework. The general conditions for such a reaction are presented in the table below.

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| Phenols and nitrovinyl-substituted indoles | MsOH | - | 40°C | High | frontiersin.org |

Friedel-Crafts Alkylation for Benzofuranone Synthesis

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and have been adapted for the synthesis of benzofuranone systems. nih.gov This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to alkylate or acylate an aromatic ring. cerritos.edu In the context of this compound synthesis, Friedel-Crafts alkylation can be envisioned to introduce the tert-butyl group onto a pre-existing benzofuranone core or to construct the aromatic part of the molecule.

A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, as the product is often more nucleophilic than the starting material, leading to over-alkylation. cerritos.edu However, the bulky nature of the tert-butyl group can be exploited to direct the substitution to sterically less hindered positions. scientificupdate.com Furthermore, the tert-butyl group can be used as a positional protecting group and subsequently removed via a retro-Friedel-Crafts reaction. scientificupdate.com

A synergistic Brønsted/Lewis acid-catalyzed system has been reported for the tert-butylation of phenols. For instance, the alkylation of 4-tert-butylphenol (B1678320) with tert-butanol (B103910) using iron(III) chloride (FeCl₃) as a Lewis acid catalyst in the presence of a Brønsted acid yields di-tert-butylphenol. chemrxiv.org This highlights a potential route toward the 2,4-di-tert-butylphenol precursor, which could then be cyclized to form a 5,7-di-tert-butyl-substituted benzofuranone derivative.

| Aromatic Substrate | Alkylating Agent | Catalyst System | Yield | Reference |

| 4-tert-butylphenol | tert-butanol | FeCl₃ / Brønsted acid | 85% | chemrxiv.org |

| Phenol | t-butyl chloride | AlCl₃ | - | cerritos.edu |

Cyclization Strategies in Benzofuranone Formation

Intramolecular cyclization is a powerful strategy for the formation of the heterocyclic ring of benzofuranones. A variety of methods have been developed that utilize different precursors and catalytic systems.

One such method involves the base-promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net In this transition-metal-free approach, potassium tert-butoxide is used to promote the cyclization, affording substituted benzofurans in good yields. researchgate.net This strategy could be adapted for the synthesis of this compound by starting with an appropriately substituted o-bromobenzylketone.

Another innovative approach is the enantioselective organocatalytic intramolecular double cyclization of ortho-substituted cinnamaldehydes. nih.gov This one-pot reaction involves a Michael addition followed by a benzoin (B196080) condensation, catalyzed by a combination of a Brønsted base and an N-heterocyclic carbene (NHC), to construct cyclopenta[b]benzofurans with excellent stereoselectivity. nih.gov While this method leads to a more complex fused ring system, the underlying principles of intramolecular cyclization could be applied to simpler benzofuranone targets.

| Starting Material | Reagent/Catalyst | Product Type | Yield | Reference |

| o-bromobenzylketones | Potassium tert-butoxide | Substituted benzofurans | Moderate to good | researchgate.net |

| ortho-substituted cinnamaldehydes | Brønsted base / NHC | Cyclopenta[b]benzofurans | Moderate to good | nih.gov |

| 2-alkynyl phenols/tosylanilines | CuCl / Cs₂CO₃ | 2-substituted benzo[b]furans | High | rsc.org |

Advanced and Stereoselective Syntheses of Substituted Benzofuranones

Gold-Catalyzed Cycloisomerization Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including benzofuranones. nih.gov Gold catalysts, being soft and carbophilic, effectively activate alkynes and allenes towards nucleophilic attack, facilitating cycloisomerization reactions under mild conditions. southwestern.edu

One prominent application is the gold(I)-catalyzed cycloisomerization of o-alkynylphenols to afford benzofuran-3(2H)-ones. researchgate.net This reaction proceeds with high efficiency and can be a key step in the synthesis of substituted benzofuranones. The use of a gold(I)-N-heterocyclic carbene (NHC) complex has been shown to be effective for the cyclization of tetrahydropyranyl ethers of 2-alkynylphenols to form benzofurans, often with very low catalyst loadings. nih.gov

Furthermore, a gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds provides a route to 2,3-disubstituted benzofurans. researchgate.net This demonstrates the versatility of gold catalysis in constructing the benzofuran core with various substitution patterns.

| Substrate | Catalyst | Product | Yield | Reference |

| o-alkynyl phenol | Gold(I) and Selectfluor | Benzofuran-3(2H)-one | - | researchgate.net |

| Tetrahydropyranyl ethers of 2-alkynylphenols | Gold(I)-NHC complex | Benzofurans | Good | nih.gov |

| o-alkynylphenols and diazo compounds | Gold catalyst | 2,3-disubstituted benzofurans | Moderate to good | researchgate.net |

| Quinols and alkynyl esters | Gold catalyst/difluorodiphenylsilane | Benzofuran derivatives | High | researchgate.net |

Metal-Free Synthetic Protocols for Benzofuranones

In recent years, there has been a growing interest in the development of metal-free synthetic methods, driven by the desire for more sustainable and cost-effective chemical processes. Several metal-free protocols for the synthesis of benzofuranones and their derivatives have been reported.

A notable example is the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones. nih.gov This reaction proceeds under mild conditions using a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov While this is a transformation of a pre-formed benzofuranone, it highlights the potential for metal-free manipulations of the benzofuranone scaffold.

Direct, metal-free synthesis of the benzofuranone ring has also been achieved. For instance, a facile transition-metal-free method for the synthesis of benzofurans was developed via potassium tert-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net Additionally, a catalyst-free protocol for the synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds has been reported, involving the reaction of substituted salicylaldehydes with sulfoxonium ylide in dichloromethane (B109758) (CH₂Cl₂). nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

| Decarbonylation–oxidation | Cs₂CO₃ in THF, open atmosphere | 2-hydroxybenzophenones | Good to high | nih.gov |

| Intramolecular cyclization | Potassium tert-butoxide | Substituted benzofurans | Moderate to good | researchgate.net |

| Reaction with sulfoxonium ylide | Substituted salicylaldehydes, CH₂Cl₂ | 2,3-dihydrobenzofurans | High | nih.gov |

| Smiles rearrangement | Cs₂CO₃, room temperature | Fused benzofuranamines | Good to excellent | mdpi.com |

Asymmetric Synthesis and Chiral Induction in Benzofuranone Scaffolds

The asymmetric synthesis of benzofuranone frameworks, particularly those containing quaternary stereocenters, is a significant challenge in organic chemistry. The development of methods to induce chirality is crucial for creating enantiomerically pure compounds.

One powerful strategy involves the desymmetrization of prochiral cyclohexadienones through an asymmetric intramolecular Stetter reaction. nih.gov This method utilizes N-heterocyclic carbene (NHC) catalysts to facilitate the formation of hydrobenzofuranones from cyclohexadienyloxyacetaldehydes, which are accessible from the dearomatization of phenols. nih.gov The reaction is notable for its ability to create quaternary and contiguous stereocenters with high diastereoselectivity (>95:5) and excellent enantioselectivity. nih.gov For substrates bearing a 4-tert-butyl group, the reaction proceeds with an impressive 94% enantiomeric excess (ee). nih.gov

Another significant approach is the catalytic asymmetric tandem Friedel-Crafts/lactonization reaction. This method provides direct access to 3-hydroxy-3-trifluoromethyl benzofuranones. researchgate.net The synthesis of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, a known positive allosteric modulator of the GABA-B receptor, has been achieved in a single pot from 2,4-di-tert-butylphenol and methyl trifluoropyruvate, mediated by gallium(III) chloride. researchgate.net For asymmetric synthesis, chiral Lewis acid catalysts, such as copper(II) complexes with bisoxazoline ligands (e.g., tert-butyl bisoxazoline), have been shown to be highly effective. researchgate.net This protocol can deliver the desired products in high yields (up to 94%) and with outstanding enantioselectivity (up to >99% ee), demonstrating its potential for medicinal chemistry applications on a gram scale with low catalyst loading. researchgate.net

Table 1: Asymmetric Intramolecular Stetter Reaction of Substrates with Various 4-Substituents

| Entry | 4-Substituent Group | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl | 91 | 92 |

| 2 | Ethyl | 88 | 93 |

| 3 | Isopropyl | 85 | 92 |

| 4 | tert-Butyl | 82 | 94 |

| 5 | Phenyl | 89 | 88 |

| 6 | 4-MeO-Ph | 92 | 84 |

This table is based on data from the asymmetric intramolecular Stetter reaction for the synthesis of hydrobenzofuranones. nih.gov

Regioselective Synthesis of Benzofuranone Derivatives

Regioselectivity is paramount when synthesizing substituted benzofuranones to ensure the correct placement of functional groups on the aromatic ring. A versatile method for the regioselective preparation of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction, often promoted by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) and a protic acid such as trifluoroacetic acid (TFA), allows for programmable substitution at any desired position on the benzofuranone core. oregonstate.edu The reaction conditions can be optimized; for instance, conducting the reaction at 120 °C with 20 mol % of TFA can provide an optimal yield. oregonstate.edu

A different strategy for achieving regioselectivity is the direct, one-step synthesis from phenols and α-haloketones, promoted by a Lewis acid like titanium tetrachloride (TiCl₄). mdpi.com This process combines a Friedel-Crafts-type alkylation with an intramolecular cyclodehydration. mdpi.com The reaction demonstrates high regioselectivity, broad substrate scope, and yields ranging from moderate to excellent. mdpi.com For instance, various alkyl- or alkoxy-substituted phenols react successfully with 2-chlorocyclohexanone (B41772) to produce the corresponding benzofurans with excellent yields, and the position of the substituent (ortho, meta, or para) on the phenol does not negatively impact the reaction outcome. mdpi.com While this method directly yields benzofurans, the underlying principle of regiocontrolled cyclization is highly relevant to the synthesis of the benzofuranone skeleton.

Table 2: Lewis Acid Evaluation in Benzofuranone Synthesis

| Entry | Lewis Acid | Yield (%) |

| 7 | B(OH)₃ | 45 |

| 8 | BF₃·OEt₂ | 65 |

| 9 | Al(OiPr)₃ | 58 |

This table is based on data from the regioselective synthesis of benzofuranones, evaluating different Lewis acids. oregonstate.edu

Chemoenzymatic and Biocatalytic Approaches to Benzofuranones

The use of enzymes in the synthesis of benzofuranones offers a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches are particularly valuable for establishing stereocenters with high fidelity.

Enzyme-Mediated Kinetic Resolution in Dihydrobenzofuranone Synthesis

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the reacted and unreacted enantiomers. youtube.com Lipases are particularly efficient enzymes for this purpose, often used to catalyze esterification or transesterification reactions. youtube.com

In the context of dihydrobenzofuranone synthesis, enzyme-catalyzed dynamic kinetic resolution has been successfully applied to produce highly enantioselective chiral 2,3-dihydrobenzofuran (2,3-DHB) esters. nih.gov This process starts with 2,3-dihydro-3-benzofuranols, which can be generated via an intramolecular Aldol reaction. nih.gov The enzyme then selectively acylates one of the alcohol enantiomers. A key advantage of dynamic kinetic resolution is the in-situ racemization of the slower-reacting enantiomer, which allows for a theoretical yield of 100% for the desired product, overcoming the 50% limit of standard kinetic resolution. youtube.com This protocol provides efficient access to a range of enantiomerically enriched 2,3-DHB ester derivatives. nih.gov

Biotechnological Methods for Chiral Benzofuranone Derivatives

Biotechnological methods, which encompass the use of isolated enzymes or whole-cell systems, are at the forefront of producing chiral synthons for complex molecules. The enzyme-catalyzed dynamic kinetic resolution described above is a prime example of a biotechnological approach applied to the synthesis of chiral precursors for benzofuranone derivatives. nih.gov

The high stereoselectivity of enzymes like lipases makes them ideal biocatalysts. youtube.com They can differentiate between the enantiomers of a racemic secondary alcohol, for example, and selectively esterify one, leaving the other unreacted. youtube.com This allows for the production of two different, easily separable, enantiomerically enriched compounds from a single racemic starting material. youtube.com While enzymes exhibit high selectivity, they can have a narrow substrate scope. youtube.com However, the development of enzyme libraries and protein engineering techniques continues to broaden the applicability of these biocatalytic methods, making them increasingly powerful tools for the synthesis of complex chiral molecules like benzofuranone derivatives.

Reaction Mechanisms and Chemical Transformations of 7 Tert Butyl 2 3h Benzofuranone Scaffolds

Mechanistic Investigations of Synthetic Reactions

The synthesis of benzofuranones can be achieved through various reaction pathways, each with distinct mechanistic features. These pathways are often governed by the choice of catalyst and reagents, which dictate the formation of specific intermediates and final products.

Studies on Gold-Catalyzed Cycloisomerization Mechanisms

Gold catalysts, particularly gold(I) complexes, are highly effective in mediating the cycloisomerization of ortho-alkynyl phenols to form benzofuranone rings. researchgate.netacs.org The mechanism of this transformation involves the activation of the alkyne by the gold catalyst.

The process is initiated by the coordination of the gold(I) catalyst to the alkyne group of an o-alkynyl phenol (B47542). acs.orgresearchgate.net This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the phenolic hydroxyl group. acs.orgfrontiersin.org This key step, a 5-endo-dig cyclization, forms a vinyl-gold intermediate. nii.ac.jp Subsequent protonolysis of the carbon-gold bond cleaves the catalyst and yields the 2(3H)-benzofuranone product, allowing the gold catalyst to re-enter the catalytic cycle. researchgate.net The efficiency of these reactions is often enhanced by the use of co-catalysts or specific ligands that stabilize the gold species and facilitate catalyst turnover. morressier.commonash.edu

Radical Pathways in Benzofuranone Transformations

Radical reactions offer an alternative approach to the synthesis and transformation of benzofuranone scaffolds. These reactions proceed through highly reactive radical intermediates and can enable the construction of complex molecular architectures that may be difficult to access through other means. nih.gov

One such pathway involves a radical cascade cyclization. aalto.firesearchgate.net For instance, the synthesis of complex benzofurylethylamine derivatives can be initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This generates a radical intermediate that undergoes cyclization followed by an intermolecular radical-radical coupling to form polycyclic benzofuran (B130515) structures. nih.gov Similarly, radical borylation/cyclization cascades of certain substrates can lead to diverse boron-substituted heterocycles, showcasing the versatility of radical pathways. researchgate.net In some transformations, the involvement of a radical mechanism is confirmed through control experiments, such as the quenching of the reaction in the presence of a known radical scavenger like TEMPO. nih.govbeilstein-journals.org

Role of Specific Reagents and Catalysts in Reaction Pathways

The outcome of reactions involving the benzofuranone scaffold is highly dependent on the specific reagents and catalysts employed. solubilityofthings.comipinnovative.com These chemical tools steer the reaction toward the desired product by influencing reaction rates, selectivity, and the stability of intermediates. solubilityofthings.comresearchgate.net A variety of transition metals, including palladium, copper, rhodium, and nickel, have been utilized to catalyze transformations of benzofuranone precursors and derivatives. nih.govbeilstein-journals.orgnih.gov

For example, nickel-catalyzed decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones provides an efficient route to 2-hydroxybenzophenones. nih.govresearchgate.net Palladium catalysts, often in combination with a copper co-catalyst, are widely used in Sonogashira coupling reactions to synthesize benzofuran precursors from iodophenols and terminal alkynes. nih.govjocpr.com Rhodium catalysts have been employed for the relay-catalysis of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. nih.gov

Beyond transition metals, organocatalysts and specific reagents like Lewis and Brønsted acids also play a critical role. researchgate.netoregonstate.edu For instance, the synthesis of substituted benzofuranones from phenols can be promoted by Lewis acids such as aluminum chloride (AlCl₃) and protic acids like trifluoroacetic acid (TFA). oregonstate.edu In some cases, reactions can proceed without any transition metal. A notable example is the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones, which can be facilitated by cesium carbonate (Cs₂CO₃) in a solvent like tetrahydrofuran (B95107) (THF) that generates hydroperoxide species in situ. nih.govbeilstein-journals.orgbeilstein-archives.org

| Catalyst/Reagent | Reaction Type | Role | Source(s) |

|---|---|---|---|

| Gold(I) Complexes (e.g., AuCl) | Cycloisomerization | Activates alkyne for intramolecular nucleophilic attack. | researchgate.netacs.orgresearchgate.net |

| Nickel Catalysts (e.g., Ni(OTf)₂) | Decarbonylation-Oxidation | Catalyzes C(O)−O/C(O)−C bond cleavage. | nih.govresearchgate.netresearchgate.net |

| Palladium/Copper Catalysts | Sonogashira Coupling/Cyclization | Facilitates C-C bond formation between phenols and alkynes. | nih.govjocpr.com |

| Rhodium Catalysts | Arylation/Cyclization | Mediates coupling of propargyl alcohols and aryl boronic acids. | nih.gov |

| Cesium Carbonate (Cs₂CO₃) / THF | Transition-Metal-Free Decarbonylation-Oxidation | Base and in situ hydroperoxide generation for oxidation. | nih.govbeilstein-journals.orgbeilstein-archives.org |

| Aluminum Chloride (AlCl₃) / TFA | Phenol Annulation/Cyclization | Lewis and Brønsted acids promoting cyclization. | oregonstate.edu |

Transformations Involving the Benzofuranone Ring System

The benzofuranone ring is not merely a synthetic target but also a versatile intermediate that can undergo further chemical transformations, including ring-opening and rearrangement reactions, to yield other valuable chemical structures.

Ring-Opening Reactions of Benzofuranone Derivatives

The lactone (cyclic ester) functionality within the 2(3H)-benzofuranone ring is susceptible to cleavage under various conditions, leading to ring-opened products. youtube.comlibretexts.org This ring-opening provides a strategic pathway to functionalized phenol derivatives. researchgate.net The reaction is often initiated by the nucleophilic attack at the carbonyl carbon of the lactone. libretexts.orgnih.gov

For example, Brønsted acid-catalyzed hydration of certain annulated benzofuran derivatives can lead to the formation of an intermediate hemiacetal. This intermediate can then undergo a retro-Claisen-type C–C bond cleavage, resulting in the formation of medium-sized lactones. researchgate.net In other systems, the cleavage of the C2–O bond in the benzofuranone ring can be achieved without a transition metal catalyst, forming the basis for acid-catalyzed cascade processes that lead to complex cyclopentenones. rsc.org The stability of the five-membered lactone ring means that ring-opening polymerizations, common for more strained lactones like β-propiolactone, are less typical, but targeted ring-opening remains a key synthetic strategy. libretexts.orgnih.gov

Decarbonylation-Oxidation of 3-Arylbenzofuran-2(3H)-ones to 2-Hydroxybenzophenones

A significant transformation of the benzofuranone scaffold is the conversion of 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. nih.govnih.gov This reaction involves a skeletal clipping process characterized by decarbonylation (loss of a carbon monoxide molecule) and subsequent oxidation. nih.govrsc.org

Mechanistic studies have shown that this transformation can proceed via a transition-metal-free pathway. nih.govbeilstein-journals.orgnih.gov In one such method, the reaction is carried out using a base like cesium carbonate in a solvent such as THF, which can form hydroperoxides upon heating in the presence of air. nih.govbeilstein-journals.org NMR studies have confirmed the crucial role of these in-situ generated hydroperoxides in facilitating the conversion. nih.govnih.govsciety.org The reaction is believed to proceed through a radical mechanism, as the addition of radical scavengers like TEMPO can inhibit the transformation. nih.govbeilstein-journals.org This protocol has been successfully applied to a wide range of substrates with both electron-donating and electron-withdrawing groups to produce the corresponding 2-hydroxybenzophenones in good to excellent yields. nih.govbeilstein-journals.org

| Catalyst/Reagent System | Solvent | Key Mechanistic Feature | Product | Source(s) |

|---|---|---|---|---|

| Cs₂CO₃ | THF (heated, open atmosphere) | Transition-metal-free; in-situ hydroperoxide formation. | 2-Hydroxybenzophenones | nih.govbeilstein-journals.org |

| Ni(OTf)₂ | Not specified (solvent-free mentioned for other Ni-cat. reactions) | Nickel-catalyzed C-O/C-C bond cleavage. | 2-Hydroxybenzophenones | nih.govresearchgate.net |

Cross-Dehydrogenative Coupling Reactions at Benzofuranone Centers

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. In the context of 7-tert-butyl-2(3H)-benzofuranone and its derivatives, CDC reactions at the benzofuranone center, particularly at the C3 position, have been explored to construct complex molecular architectures.

A notable example involves the transition-metal-free CDC reaction of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols. nih.gov This method, utilizing di-tert-butyl peroxide (DTBP) as an oxidant, facilitates the coupling of two different C(sp³)–H bonds, leading to the formation of all-carbon quaternary centers at the C3 position of the benzofuranone scaffold. nih.gov The reaction proceeds through a radical mechanism where DTBP initiates the formation of carbon radicals from both the 3-aryl benzofuran-2(3H)-one and the coupling partner (toluene or phenol). nih.gov These radicals then cross-couple to yield the desired product. nih.gov This protocol demonstrates good functional group tolerance and is scalable, highlighting its synthetic utility. nih.gov

The general applicability of CDC reactions extends to the functionalization of various heterocyclic systems. For instance, a transition-metal-free, oxidative C(sp²)–H/C(sp²)–H cross-dehydrogenative coupling has been reported for the regioselective C-3 acylation/benzoylation of 2H-indazoles with aldehydes, benzyl (B1604629) alcohols, or styrenes, using tert-butyl peroxybenzoate (TBPB) as the oxidant. nih.gov This reaction also proceeds via a free-radical mechanism involving the in-situ generation of an acyl radical. nih.gov While not directly involving this compound, this study underscores the broad potential of CDC reactions in organic synthesis.

Chemical Reactivity of the tert-Butyl Substituent

The tert-butyl group, often considered a sterically bulky and relatively inert substituent, plays a crucial role in modulating the chemical reactivity and properties of the this compound scaffold.

Stability and Steric Hindrance Effects of tert-Butyl Moieties

The steric hindrance offered by tert-butyl groups can also influence the kinetics of a reaction. For example, in a study comparing two isomeric quinone dimers, the dimer with a tert-butyl group in a more sterically hindered position exhibited a slower rate of thermal cyclization. researchgate.net This was attributed to the tert-butyl group impeding the approach of solvent molecules necessary for the reaction to proceed. researchgate.net Similarly, in the context of benzofuranone antioxidants in polypropylene, the steric hindrance from a 2'-methyl group on the 3-aryl substituent was found to prevent the attack of polymer radicals, thus reducing the antioxidant activity. doi.org

While the C-H bonds of a tert-butyl group are generally considered unreactive due to their high bond dissociation energy and steric congestion, recent advancements have shown that even these robust bonds can be functionalized. chemrxiv.org An iron-based catalyst has been developed for the selective hydroxylation of sterically hindered C(sp³)-H bonds, including those in tert-butyl groups, using a peroxide oxidant. This opens up new avenues for the late-stage functionalization of molecules containing tert-butyl substituents.

Computational and Theoretical Investigations of 7 Tert Butyl 2 3h Benzofuranone

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. For benzofuranone derivatives, these investigations reveal details about their stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Benzofuranone Derivatives

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool for predicting the properties of benzofuranone derivatives.

DFT calculations have been instrumental in exploring the geometry, electronic structure, and spectroscopic properties of various benzofuranone compounds. For instance, studies on related benzofuranone structures have utilized DFT to determine optimized molecular geometries, vibrational frequencies, and electronic absorption spectra. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between accuracy and computational cost.

The application of DFT extends to understanding reaction mechanisms involving benzofuranone scaffolds. For example, the mechanism of the unexpected conversion of (E)-2-(2,2-dichloro-1-(phenyldiazenyl)vinyl)phenol to (Z)-3-(2-phenylhydrazineylidene)benzofuran-2(3H)-one has been investigated using DFT calculations, shedding light on the cyclization process. nih.gov

While specific DFT studies focused solely on 7-tert-butyl-2(3H)-benzofuranone are not extensively documented in publicly available literature, the principles from studies on analogous structures can be applied. The tert-butyl group at the 7-position is expected to influence the electronic structure through steric and inductive effects, which can be precisely modeled using DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in predicting the outcome of chemical reactions.

For benzofuranone derivatives, FMO analysis helps in understanding their reactivity patterns. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org In many organic reactions involving benzofuranones, the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway and regioselectivity. acs.org

The analysis of frontier orbitals can also provide insights into the electronic transitions within a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often related to the wavelength of the lowest energy electronic absorption. Substituents on the benzofuranone ring system, such as the tert-butyl group, can significantly alter the energies of the frontier orbitals and thus tune the electronic and optical properties of the molecule. rsc.org

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| XlogP (predicted) | 3.1 |

| Monoisotopic Mass | 190.09938 Da |

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.gov This process is fundamental in the design of molecules for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. rsc.org

Benzofuranone derivatives can be designed to exhibit ICT by attaching suitable electron-donating and electron-withdrawing groups to the benzofuranone core. rsc.orgresearchgate.net The benzofuranone moiety itself can act as an electron-accepting or electron-donating component depending on the nature of the substituents. Theoretical studies, often employing Time-Dependent DFT (TD-DFT), are crucial for understanding and predicting the ICT characteristics of these molecules. rsc.org

These calculations can reveal the nature of the electronic transitions, the degree of charge separation in the excited state, and the influence of the solvent environment on the ICT process. nih.gov For example, in donor-π-acceptor systems incorporating a benzodifuran unit, theoretical studies have shown that the HOMO is localized on the donor part while the LUMO is on the acceptor, leading to an intense ICT band in the visible region of the spectrum. unibe.ch

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a benzofuranone derivative, might interact with a protein target.

Molecular docking studies have been performed on various benzofuranone derivatives to explore their potential as therapeutic agents. For instance, benzofuran-based compounds have been docked into the active sites of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease, to understand their binding modes and inhibitory potential. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.

For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. The tert-butyl group would likely play a significant role in these interactions, potentially fitting into hydrophobic pockets within a receptor's binding site.

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug design, MD simulations are used to study the stability of ligand-protein complexes predicted by molecular docking and to refine the binding modes. nih.gov

MD simulations have been applied to benzofuranone derivatives to understand their interactions with biological targets in a more dynamic and realistic manner. These simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules in the binding process, and the free energy of binding.

Conformational Analysis of this compound and Analogues

For instance, the rotational freedom of the tert-butyl group can lead to a dynamic disordered structure in the solid state, an observation noted in single crystal X-ray diffraction (XRD) analyses of related 3-arylbenzofuran-2(3H)-ones. This suggests that multiple conformers may exist with low energy barriers between them.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. A typical conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the tert-butyl group and other rotatable bonds to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the most stable arrangement of atoms.

Frequency Calculations: To confirm that the optimized structures are true energy minima and to calculate their thermodynamic properties, such as relative energies, enthalpies, and Gibbs free energies.

A hypothetical conformational analysis might reveal the most stable orientation of the tert-butyl group relative to the benzofuranone ring system, as well as the energy penalties for deviations from this minimum.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C6-C7-C(tBu)-C(Me)) | Relative Energy (kcal/mol) |

| A (Staggered) | 60° | 0.00 |

| B (Eclipsed) | 0° | 3.50 |

This table is illustrative and not based on published experimental or computational data.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of this compound requires detailed knowledge of its reaction mechanisms. Computational modeling provides a virtual laboratory to explore these pathways at a molecular level.

Computational Elucidation of Reaction Mechanisms

For many organic reactions, computational chemistry can elucidate step-by-step mechanisms, identifying intermediates and transition states that are often difficult or impossible to detect experimentally. For example, in the context of benzofuranones, DFT calculations have been used to investigate reaction mechanisms such as oxidation and cyclization.

A computational study of a reaction involving this compound would typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products. This is the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactant and product.

While a specific computational study on the reaction mechanisms of this compound is not available, a plausible mechanism for a hypothetical reaction, such as base-catalyzed enolization, could be modeled. This would involve identifying the transition state for the proton abstraction from the C3 position.

Energy Barrier Calculations for Key Transformation Steps

A critical outcome of reaction pathway modeling is the calculation of energy barriers, also known as activation energies. These barriers determine the rate of a chemical reaction. By calculating the energy difference between the reactants and the transition state, the feasibility of a proposed reaction step can be assessed.

Table 2: Hypothetical Calculated Energy Barriers for a Multi-Step Reaction of this compound

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

| 1 | Formation of Intermediate 1 | 15.2 |

| 2 | Conversion of Intermediate 1 to Intermediate 2 | 25.8 (Rate-Determining Step) |

| 3 | Formation of Product | 8.5 |

This table is illustrative and not based on published experimental or computational data.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are fundamental for the definitive structural confirmation and analysis of the carbon skeleton of organic molecules. However, specific and complete NMR spectra for 7-tert-Butyl-2(3H)-benzofuranone are not present in the surveyed scientific papers and spectral databases.

Mass Spectrometry (MS) Applications

While the molecular formula of this compound is established as C₁₂H₁₄O₂, leading to a predicted monoisotopic mass of approximately 190.0994 Da, specific experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) for compound identification and purity assessment, or from High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, are not available. The fragmentation pattern of this compound under GC-MS conditions has not been documented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The infrared spectrum of the parent compound, 2(3H)-benzofuranone, has been studied, providing expected absorption bands for the carbonyl group and the aromatic system. However, the specific vibrational frequencies and any shifts caused by the introduction of a tert-butyl group at the 7-position have not been reported for this compound. Similarly, no UV-Vis absorption spectra, which would provide information about the electronic transitions within the molecule, have been found for this specific compound in the public domain.

FT-IR for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific bonds within the molecule.

A key feature in the IR spectrum would be the strong absorption band for the C=O stretching vibration of the γ-lactone ring. This peak is typically observed in the region of 1760-1800 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to appear in the 1450-1600 cm⁻¹ region. The presence of the tert-butyl group would be indicated by C-H stretching vibrations around 2870-2960 cm⁻¹ and characteristic bending vibrations.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactone C=O | Stretch | 1760 - 1800 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (tert-butyl) | Stretch | 2870 - 2960 | Medium to Strong |

| C-O (lactone) | Stretch | 1000 - 1300 | Medium to Strong |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzofuranone chromophore. The parent compound, 2(3H)-benzofuranone, exhibits absorption peaks in the UV region at approximately 204 nm, 224 nm, 272 nm, and 280 nm. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic ring and the carbonyl group. The presence of the tert-butyl group, being an alkyl substituent, is anticipated to cause a slight bathochromic (red) shift in these absorption maxima due to its electron-donating inductive effect.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~270 - 290 | Benzofuranone system |

| π → π | ~200 - 230 | Benzofuranone system |

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Configuration

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, analysis of related benzofuranone structures provides insight into the expected crystallographic parameters. For instance, the crystal structure of (E)-7-t-butyl-5-methoxy-3-[(E)-2'-methoxy- 5',5'-dimethyl-4'-oxohex-2' enylidene]benzofuran-2(3H)-one was determined to be in the triclinic space group Pī. researchgate.net Similarly, 7-t-butyl-3-(5'-t-butyl-3'-methylfuran-2'-yl)-5-methylbenzofuran-2(3H)-one also crystallizes in the triclinic Pī space group. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield its precise crystal system, space group, and unit cell dimensions, thereby defining its absolute configuration in the solid state.

Table 3: Illustrative Crystallographic Data from a Related Benzofuranone Derivative

| Parameter | (E)-7-t-butyl-5-methoxy-3-[(E)-2'-methoxy- 5',5'-dimethyl-4'-oxohex-2' enylidene]benzofuran-2(3H)-one researchgate.net |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 14.955(7) |

| b (Å) | 13.142(5) |

| c (Å) | 10.910(3) |

| α (°) | 85.76(3) |

| β (°) | 85.67(3) |

| γ (°) | 80.12(3) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking. While a detailed analysis for this compound is not available, general principles can be applied.

Structure Activity Relationships Sar of 7 Tert Butyl 2 3h Benzofuranone Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 7-tert-Butyl-2(3H)-benzofuranone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Medicinal chemists have explored these relationships to design novel therapies with enhanced efficacy. nih.gov The benzofuran (B130515) core, a fusion of benzene (B151609) and furan (B31954) rings, serves as a versatile template for developing agents targeting a variety of disorders, from chronic conditions like cancer and neurodegenerative diseases to acute infections. nih.govresearchgate.net

Positional Effects of Substituents on the Benzene Ring

The substitution pattern on the benzene portion of the benzofuranone ring system is a critical determinant of biological activity. The parent compound in this series features a tert-butyl group at the C-7 position. Research into related structures, such as 5,7-di-tert-butyl-benzofuranones, underscores the significance of this substitution pattern. ontosight.aiontosight.ai The presence of bulky groups at both the C-5 and C-7 positions can create significant steric hindrance, which in turn influences the molecule's interaction with biological targets. ontosight.aiontosight.ai

For instance, in the development of DNA topoisomerase II inhibitors based on a benzofuro[3,2-b]pyridin-7-ol scaffold, the position of a hydroxyl group on an attached phenyl ring was found to be crucial for activity. nih.gov Specifically, ortho- and para-hydroxyl groups on a 2-phenyl ring, or a meta-hydroxyl group on a 4-phenyl ring, were important for potent and selective inhibition of the enzyme. nih.gov While not directly on the benzofuranone benzene ring, this demonstrates the principle that the spatial arrangement of substituents dictates the potential for specific interactions, such as hydrogen bonding with amino acid residues in an enzyme's active site.

The introduction of electron-withdrawing or electron-donating groups at various positions on the benzene ring can also modulate the electronic properties of the entire molecule, affecting its reactivity and binding affinity. ontosight.ai

Role of the Tert-Butyl Group in Modulating Bioactivity

The tert-butyl group, particularly at the C-7 position, plays a multifaceted role in modulating the bioactivity of benzofuranone derivatives. Its primary contributions are steric and electronic in nature.

Steric Influence: The bulky nature of the tert-butyl group provides steric protection or hindrance. ontosight.aiontosight.ai This can influence the molecule's reactivity and its ability to fit into the binding pockets of specific biological targets. ontosight.aiontosight.ai This steric bulk can also prevent unwanted metabolic degradation, potentially increasing the compound's bioavailability and duration of action. In some molecular contexts, the presence of tert-butyl groups can be unfavorable for intermolecular interactions like H- and J-aggregation. nih.gov

Electronic and Physicochemical Effects: The tert-butyl group is electron-donating through induction. Its presence can alter the electron density distribution across the benzofuranone scaffold. ontosight.ai Studies on other aromatic systems have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key parameter in chemical reactivity and electronic interactions. nih.gov Furthermore, the lipophilicity conferred by the tert-butyl group can significantly impact the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

The strategic inclusion of the tert-butyl group is therefore a key design element, balancing factors of target affinity, selectivity, and metabolic stability.

Impact of Functional Groups on Target Interactions

Beyond the foundational tert-butyl group, the introduction of other functional groups is a powerful strategy for fine-tuning target interactions and biological activity. The specific functional groups introduced can dictate the types of non-covalent interactions a molecule can form with its biological target, such as enzymes or receptors. ontosight.ainih.gov

Hydroxy Groups: The presence of a hydroxyl (-OH) group, as seen in 5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone, introduces the capacity for hydrogen bonding. ontosight.aiontosight.ai This is a critical interaction for anchoring a ligand within a protein's binding site and contributing to binding affinity. ontosight.ai

Trifluoromethyl Groups: A trifluoromethyl (-CF3) group is highly electronegative and acts as a strong electron-withdrawing group. ontosight.ai Its inclusion can significantly alter the electronic profile of the molecule, potentially affecting its reactivity and the pKa of nearby functional groups. ontosight.ai The -CF3 group can also enhance metabolic stability and membrane permeability.

Aryl Groups: Appending aryl substituents, such as a 2,3-dimethylphenyl group at the C-3 position, can introduce opportunities for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. ontosight.ai The substitution pattern on this appended phenyl ring can further refine these interactions.

The choice of functional group is therefore tailored to the specific biological target to optimize interactions and achieve the desired biological effect, which can range from antioxidant and anti-inflammatory to antimicrobial properties. ontosight.ai

Table 1: Influence of Functional Groups on Potential Interactions

| Functional Group | Potential Interaction Type | Impact on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding | Influences solubility and interaction with enzymes/receptors. | ontosight.ai, ontosight.ai |

| Tert-Butyl (-C(CH₃)₃) | Steric Hindrance, Hydrophobic Interactions | Provides steric protection, affects reactivity, and modulates electronic properties. | ontosight.ai, ontosight.ai, nih.gov |

| Trifluoromethyl (-CF₃) | Electron Withdrawal, Lipophilic Interactions | Alters molecular reactivity and can enhance metabolic stability. | ontosight.ai |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry adds another layer of complexity and specificity to the SAR of this compound derivatives. Biological systems are inherently chiral, and thus often interact differently with different stereoisomers of a chiral drug molecule.

Enantioselective Properties and Chiral Centers

When a chiral center is present in a benzofuranone derivative, the resulting enantiomers can exhibit markedly different biological activities. The C-3 position of the 2(3H)-benzofuranone ring is a common chiral center.

A study on benzofuran-1(3H)-one derivatives isolated from a marine-derived fungus identified enantiomeric pairs. nih.gov The investigation revealed that the individual enantiomers, as well as the racemic mixture, exhibited potent radical scavenging activities, but often with different potencies, highlighting that the specific three-dimensional arrangement of atoms is crucial for the observed antioxidant effect. nih.gov The absolute configuration of such enantiomers is typically determined using methods like electronic circular dichroism (ECD) analysis combined with theoretical calculations. nih.gov This enantioselectivity arises because the binding site of a target protein is itself chiral, leading to a more favorable set of interactions with one enantiomer over the other, akin to a left hand fitting better into a left-handed glove.

Diastereoselectivity in Benzofuranone Synthesis and Activity

In molecules with multiple chiral centers, diastereomers are formed. The synthesis of highly substituted benzofuranones and related cyclic structures often aims for high diastereoselectivity, meaning the preferential formation of one diastereomer over others. beilstein-journals.org This is critical because, like enantiomers, diastereomers can have distinct biological profiles.

Synthetic strategies, such as cascade Michael reactions, can be designed to produce highly functionalized cyclic ketones with excellent diastereoselectivity. beilstein-journals.org The relative stereochemistry of the substituents is controlled during the reaction, often explained by transition state models that predict which arrangement will be sterically or electronically favored. beilstein-journals.org For example, avoiding destabilizing steric clashes, such as 1,3-allylic strain, can direct the reaction towards a single diastereomer. beilstein-journals.org While not specific to this compound, these principles of diastereoselective synthesis are fundamental in medicinal chemistry for producing stereochemically pure compounds, which is essential for developing drugs with a clear and selective mechanism of action. rsc.org

Table 2: Stereochemical Concepts in SAR

| Concept | Description | Significance in Bioactivity | Reference |

|---|---|---|---|

| Enantiomers | Non-superimposable mirror-image stereoisomers. | Can exhibit different potencies and even different types of biological activity due to chiral recognition at the target site. | nih.gov |

| Chiral Center | An atom (e.g., carbon) attached to four different groups, creating chirality. | The source of enantiomerism in many benzofuranone derivatives, typically at the C-3 position. | nih.gov |

| Diastereomers | Stereoisomers that are not mirror images of each other (occur in molecules with >1 chiral center). | Can have different physicochemical properties and distinct biological activities and potencies. | beilstein-journals.org |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | Crucial for synthesizing stereochemically pure compounds to ensure a selective pharmacological effect. | beilstein-journals.org, rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com For derivatives of this compound, QSAR studies are pivotal in understanding how modifications to the molecular structure influence their desired biological effects. These studies aim to develop predictive models that can guide the synthesis of new, more potent, and selective analogues.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. atlantis-press.com By quantifying these properties using molecular descriptors, it becomes possible to construct a regression model that relates these descriptors to the observed activity.

A typical QSAR study on benzofuranone derivatives involves the following key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors can be broadly categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.netprotoqsar.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a QSAR equation that links a selection of descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model can be represented by a mathematical equation, which provides insights into the key structural features that govern the activity of these compounds. For instance, a hypothetical QSAR equation might reveal that an increase in the molar refractivity of a substituent at a particular position on the benzofuranone core, coupled with a decrease in its hydrophobicity, leads to enhanced biological activity.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.816 | The coefficient of determination, indicating that 81.6% of the variance in biological activity is explained by the model. nih.gov |

| R²cvOO | 0.731 | The cross-validated R² from leave-one-out validation, assessing the model's predictive ability. nih.gov |

| R²cvMO | 0.772 | The cross-validated R² from leave-many-out validation, further testing the model's robustness. nih.gov |

| F | 21.103 | The Fisher test value, indicating the statistical significance of the regression model. nih.gov |

| s² | 6.191 × 10⁻⁸ | The standard deviation of the regression, representing the model's precision. nih.gov |

Design Principles for Optimized Benzofuranone-Based Molecules

The insights gained from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a rational basis for the design of optimized molecules based on the this compound scaffold. The primary goal is to strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Key design principles for the optimization of benzofuranone-based molecules include:

Substituent Modification at Key Positions: The benzene ring and the furanone ring of the this compound scaffold offer several positions for substitution. SAR and QSAR studies can pinpoint which positions are most sensitive to modification and what types of substituents are likely to be beneficial. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the benzene ring can significantly impact the molecule's interaction with its biological target.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For instance, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic character while potentially improving oral bioavailability.

Conformational Constraint: Introducing rigid elements into the molecule, such as double bonds or small rings, can lock it into a specific conformation that is more favorable for binding to its target receptor. This can lead to a significant increase in potency and selectivity.

| Design Strategy | Rationale | Example Modification |

|---|---|---|

| Introduction of Halogens | Can enhance binding affinity through halogen bonding and improve metabolic stability. | Substitution with fluorine, chlorine, or bromine on the benzene ring. |

| Addition of Hydrogen Bond Donors/Acceptors | Can form specific hydrogen bond interactions with the target protein, increasing binding affinity. | Incorporation of hydroxyl, amino, or amide groups. |

| Modulation of Lipophilicity | Optimizing the balance between hydrophilicity and lipophilicity is crucial for cell permeability and overall pharmacokinetic profile. | Introduction of polar groups to decrease lipophilicity or alkyl chains to increase it. |

| Stereochemical Control | For chiral molecules, synthesizing and testing individual enantiomers can lead to the identification of the more active stereoisomer. | Asymmetric synthesis to obtain a single enantiomer. |

By systematically applying these design principles, medicinal chemists can iteratively refine the structure of this compound derivatives to develop new chemical entities with superior therapeutic potential.

Target Identification and Mechanistic Studies of 7 Tert Butyl 2 3h Benzofuranone and Analogues

In Vitro Target Identification Strategies

Identifying the specific cellular components with which a compound interacts is a critical step in understanding its biological function. Several in vitro strategies are employed to achieve this, ranging from affinity-based protein capture to functional assays that measure changes in cellular signaling.

Affinity Chromatography-Based Approaches

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific compound. creative-biolabs.com This method involves immobilizing the small molecule of interest, such as an analogue of 7-tert-Butyl-2(3H)-benzofuranone, onto a solid support matrix within a chromatography column. gore.com A cellular lysate containing a complex mixture of proteins is then passed through the column. Proteins that have a specific affinity for the immobilized compound will bind to it, while other proteins will wash through. creative-biolabs.comgore.com

The bound proteins can then be eluted and identified using techniques like mass spectrometry. To enhance the capture of both strong and weak or transient interactions, photo-affinity chromatography can be employed. This involves using a version of the compound that has a photo-reactive group, which upon exposure to UV light, forms a covalent bond with its binding target. nih.gov

While a powerful tool, the success of affinity chromatography is dependent on the ability to synthesize a functionalized version of the compound that can be attached to the matrix without losing its biological activity.

Proteomic Profiling for Binding Proteins

Chemical proteomics offers a broader approach to identifying the protein targets of a bioactive compound. This can involve techniques like the cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP). These methods are based on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.gov

In a typical experiment, cells or cell lysates are treated with the compound of interest, in this case, this compound or its analogues. The samples are then heated to various temperatures, and the aggregated proteins are separated from the soluble ones. The proteins that remain soluble at higher temperatures in the presence of the compound are considered to be stabilized by the binding event. These stabilized proteins are then identified using proteomic techniques like mass spectrometry.

Studies on benzofuran (B130515) derivatives have shown their ability to bind to proteins like serum albumins, which can be important for their delivery and distribution in biological systems. nih.gov

Gene Reporter Assays for Pathway Activation

Gene reporter assays are instrumental in determining which cellular signaling pathways are modulated by a compound. qiagen.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a specific transcriptional response element. youtube.com This response element is activated by a particular signaling pathway.

If this compound or its analogues activate or inhibit a specific pathway, it will lead to a measurable change in the expression of the reporter gene. youtube.com For example, to test for effects on inflammatory pathways, a reporter gene linked to an NF-κB response element could be used. youtube.com These assays provide a quantitative measure of the compound's effect on a particular signaling cascade, offering clues to its mechanism of action without prior knowledge of the direct molecular target. nih.gov Reporter gene assays are available for a wide range of signaling pathways, including those involved in oxidative stress, such as the Nrf-2/Keap-1 pathway. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for Target Elucidation

Computational methods play a crucial role in modern drug discovery and target elucidation, often working in tandem with experimental approaches. These can be broadly categorized into ligand-based and structure-based methods.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target of interest. youtube.com By comparing the structural and physicochemical properties of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential features required for a molecule to bind to the target. youtube.com Quantitative structure-activity relationship (QSAR) studies can also be performed to mathematically correlate molecular features with biological activity. youtube.com For benzofuran derivatives, these approaches can help in designing new analogues with improved potency and in predicting potential off-target effects. cuestionesdefisioterapia.com

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or NMR spectroscopy. youtube.com This allows for the use of molecular docking simulations to predict how a ligand, such as this compound, might bind to the active site of a protein. nih.govnih.gov These simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for optimizing the structure of the ligand to improve its binding affinity and selectivity. For instance, structure-based design has been instrumental in developing benzofuran derivatives as inhibitors of enzymes like LSD1. nih.gov

| Design Approach | Principle | Application to Benzofuranones |

| Ligand-Based | Utilizes knowledge of active molecules to build a pharmacophore model when the target structure is unknown. youtube.com | Design of new benzofuran analogues with potentially enhanced biological activity based on the features of known active compounds. cuestionesdefisioterapia.com |

| Structure-Based | Employs the 3D structure of the target protein to guide the design of complementary ligands through molecular docking. youtube.com | Optimization of benzofuranone scaffolds to improve binding affinity and selectivity for specific enzyme targets like LSD1. nih.govnih.gov |

Biochemical Pathway Elucidation for Benzofuranone Activity

The biological effects of this compound are intrinsically linked to its chemical structure, particularly the presence of a hindered phenol (B47542) moiety. This structural feature is characteristic of many antioxidants used to protect polymers and other materials from degradation. vinatiorganics.compartinchem.com

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. vinatiorganics.comnih.gov The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains. vinatiorganics.compartinchem.com This free radical scavenging activity is a key aspect of its biochemical pathway.

By neutralizing reactive oxygen species (ROS), this compound can help to mitigate oxidative stress, a condition implicated in a wide range of cellular damage and pathologies. The antioxidant action can occur at different levels, including preventing the initiation of radical chain reactions and scavenging radicals to interrupt the chain sequence.

Modulatory Effects on Enzyme Systems

The benzofuranone scaffold is present in numerous bioactive compounds, and its derivatives have been shown to modulate the activity of various enzyme systems. nih.govnih.gov This suggests that this compound and its analogues may also exhibit inhibitory or modulatory effects on specific enzymes.

Analogues of this compound have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.govnih.gov Some of these derivatives have shown selectivity for the COX-2 isoform over COX-1, which is a desirable characteristic for anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.govnih.gov

Furthermore, the benzofuran core has been a scaffold for designing inhibitors of other enzymes, such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov The design of these inhibitors often involves structure-based approaches to optimize the interaction with the enzyme's active site. nih.gov

| Enzyme Target | Biological Role | Potential Effect of Benzofuranone Analogues |

| Cyclooxygenase (COX) | Involved in the synthesis of prostaglandins, which mediate inflammation. nih.govnih.gov | Inhibition, with some analogues showing selectivity for COX-2. nih.govnih.gov |

| 5-Lipoxygenase (5-LOX) | Catalyzes the production of leukotrienes, which are inflammatory mediators. nih.govnih.gov | Inhibition, often in conjunction with COX inhibition. nih.govnih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | A histone demethylase implicated in cancer. nih.gov | Inhibition, with potential for anticancer activity. nih.gov |

Enzyme Inhibition Studies (e.g., HDAC, Pin1)

Intensive database searches did not yield specific studies on the direct inhibitory activity of this compound against histone deacetylases (HDACs) or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). However, the broader class of benzofuranone derivatives has been a subject of investigation for enzyme inhibition, particularly in the context of HDACs.

Histone Deacetylase (HDAC) Inhibition by Benzofuranone Analogues

While data on this compound is not available, research into other benzofuranone-based compounds has demonstrated their potential as HDAC inhibitors. nih.govacs.org A study focused on the synthesis and evaluation of new benzofuranone derivatives revealed that certain benzamide-possessing benzofuranones exhibited micromolar antiproliferative activity and were capable of modulating histone H4 acetylation. nih.govacs.org Furthermore, the introduction of a hydroxamic acid moiety to the benzofuranone scaffold resulted in potent nanomolar HDAC inhibitors. nih.govacs.org

These findings suggest that the benzofuranone core can serve as a scaffold for the design of HDAC inhibitors. The general structure of an HDAC inhibitor typically consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the outer rim of the enzyme's active site. acs.org In the case of the studied benzofuranone analogues, the hydroxamic acid and benzamide (B126) functionalities serve as the ZBG. nih.govacs.org